molecular formula C10H18O B191922 (-)-trans-Myrtanol CAS No. 53369-17-8

(-)-trans-Myrtanol

Cat. No.: B191922
CAS No.: 53369-17-8
M. Wt: 154.25 g/mol
InChI Key: LDWAIHWGMRVEFR-VGMNWLOBSA-N
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Description

(-)-trans-Myrtanol is a chiral monoterpenoid alcohol derived from the natural terpene β-pinene. It is known for its distinctive fragrance and is commonly used in the flavor and fragrance industry. The compound has three chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

(-)-trans-Myrtanol can be synthesized through the hydrogenation of (-)-myrtenal, which is derived from β-pinene. The hydrogenation process typically involves the use of a platinum or ruthenium catalyst under mild conditions . Another method involves the reduction of (-)-myrtenal using sodium borohydride in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound often involves the large-scale hydrogenation of β-pinene derivatives. The process is optimized to ensure high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(-)-trans-Myrtanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, and other mild oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alcohols, acids, and bases under mild to moderate conditions.

Major Products

    Oxidation: (1S,2S,5S)-(-)-myrtenal.

    Reduction: (1S,2S,5S)-(-)-myrtanol.

    Substitution: Various esters and ethers depending on the substituents used.

Comparison with Similar Compounds

Properties

IUPAC Name

[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWAIHWGMRVEFR-VGMNWLOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@H]([C@@H]1C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318073
Record name (-)-Myrtanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53369-17-8
Record name (-)-Myrtanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53369-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myrtanol, (1S,2S,5S)-(-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Myrtanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1S-(1α,2α,5α)]-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol
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Record name MYRTANOL, (1S,2S,5S)-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LTR68G5X4
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Synthesis routes and methods

Procedure details

(+)-β-pinene (113) (36.6 g; 0.27 mol) was dissolved in THF (100 ml) and cooled down to 0° C. BH3.DMS in THF (2 M; 47.3 ml) was added drop wise. The reaction mixture was stirred for 0.5 h. Ethanol (90 ml) was added. 1 M NaOH (aq) (95 ml) was added. The reaction mixture was cooled to 0° C. 33 ml 30% H2O2 was added drop wise while the temperature was not allowed to rise above 35° C. The reaction mixture was refluxed for 1 h and poured into water (1 l). The solution was extracted with TBME. The combined organic layers were washed with water and brine, dried over Na2SO4 and evaporated to dryness. Remaining α-pinene was distilled off using Kugelrohr distillation (8-12 mbar; 50-60° C.), giving 38.6 g (0.25 mol, yield=93%) of (+)-cis-myrtanol (14) as a colourless oil.
Quantity
36.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
47.3 mL
Type
solvent
Reaction Step Two
Name
Quantity
95 mL
Type
reactant
Reaction Step Three
Name
Quantity
33 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Quantity
90 mL
Type
solvent
Reaction Step Six
Name
(+)-cis-myrtanol
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-trans-Myrtanol
Reactant of Route 2
(-)-trans-Myrtanol
Reactant of Route 3
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(-)-trans-Myrtanol
Reactant of Route 4
(-)-trans-Myrtanol
Reactant of Route 5
(-)-trans-Myrtanol
Reactant of Route 6
(-)-trans-Myrtanol
Customer
Q & A

Q1: What are the potential antibacterial effects of Paeonia lactiflora root steam distillate?

A1: While the specific abstract isn't provided, the title of the first paper suggests that constituents within the steam distillate of Paeonia lactiflora root exhibit growth-inhibiting effects on human intestinal bacteria []. This implies potential antibacterial properties, but further research is needed to identify the specific active compounds and their mechanisms of action.

Q2: How do the Copper(I) and Silver(I) complexes described in the second paper exhibit antibacterial activity?

A2: Unfortunately, the abstract doesn't provide specific details about the antibacterial mechanisms of the Copper(I) and Silver(I) complexes []. Further research outlined in the full paper likely delves into how these complexes interact with bacterial cells, potentially by disrupting cell wall synthesis, inhibiting enzymatic activity, or damaging DNA.

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